N-(2,4-difluorophenyl)oxolane-2-carboxamide
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Overview
Description
N-(2,4-difluorophenyl)oxolane-2-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a difluorophenyl group attached to an oxolane ring, making it a valuable subject for research in medicinal chemistry and material science.
Preparation Methods
The synthesis of N-(2,4-difluorophenyl)oxolane-2-carboxamide typically involves the reaction of 2,4-difluoroaniline with oxolane-2-carboxylic acid or its derivatives. The reaction conditions often include the use of anhydrous solvents and catalysts to facilitate the formation of the amide bond. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-(2,4-difluorophenyl)oxolane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include anhydrous solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
N-(2,4-difluorophenyl)oxolane-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with enzymes and receptors involved in cancer cell proliferation, making it a potential candidate for anticancer therapies. The molecular targets and pathways involved include the mammalian target of rapamycin (mTOR), epidermal growth factor receptor (EGFR), and inducible nitric oxide synthase (iNOS) .
Comparison with Similar Compounds
N-(2,4-difluorophenyl)oxolane-2-carboxamide can be compared with other similar compounds, such as:
N-(2-bromo-4,6-difluorophenyl)oxolane-2-carboxamide: This compound has a bromine atom instead of a hydrogen atom at the 2-position of the phenyl ring, which can affect its reactivity and biological activity.
N-(2,4-difluorophenyl)-2-fluorobenzamide: This compound has a fluorobenzamide group instead of an oxolane ring, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11F2NO2 |
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Molecular Weight |
227.21 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)oxolane-2-carboxamide |
InChI |
InChI=1S/C11H11F2NO2/c12-7-3-4-9(8(13)6-7)14-11(15)10-2-1-5-16-10/h3-4,6,10H,1-2,5H2,(H,14,15) |
InChI Key |
WQLUHPVQWCBGFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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